![molecular formula C7H12IN3 B13174944 [(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine](/img/structure/B13174944.png)
[(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines in the presence of iodine as a catalyst . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as Selectfluor to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms could be potential methods for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.
Coupling Reactions: The compound can be used in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation reactions can produce pyrazole N-oxides.
Applications De Recherche Scientifique
[(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of [(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and dimethylamine group play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodo-1-methyl-1H-pyrazole: A closely related compound with similar structural features.
1-Methyl-1H-pyrazole: Lacks the iodine substitution but shares the pyrazole core structure.
Dimethylamine-substituted pyrazoles: Compounds with similar amine substitutions but different substituents on the pyrazole ring.
Uniqueness
[(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine is unique due to the presence of both an iodine atom and a dimethylamine group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H12IN3 |
|---|---|
Poids moléculaire |
265.09 g/mol |
Nom IUPAC |
1-(4-iodo-2-methylpyrazol-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C7H12IN3/c1-10(2)5-7-6(8)4-9-11(7)3/h4H,5H2,1-3H3 |
Clé InChI |
BMFXMPXAFWKQBP-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)I)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


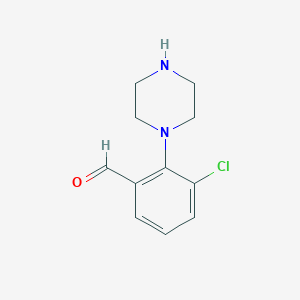
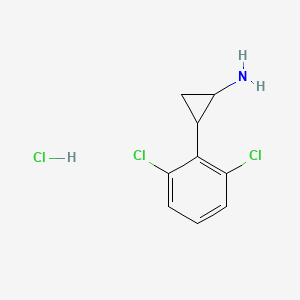
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13174873.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid](/img/structure/B13174883.png)
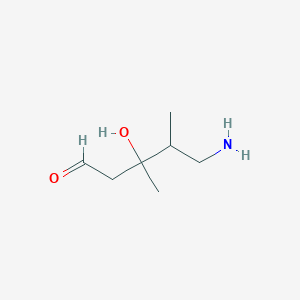
![2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13174892.png)

![Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B13174904.png)
![N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B13174905.png)
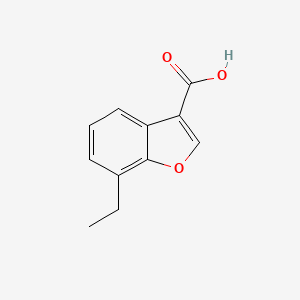
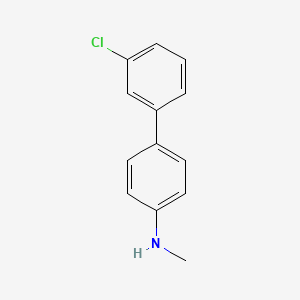
![1-[3-(Aminomethyl)azepan-1-yl]propan-1-one](/img/structure/B13174920.png)
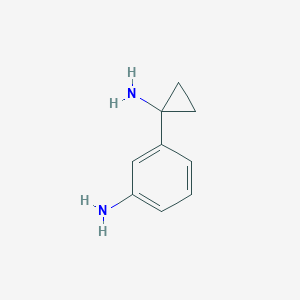
![2-{3-[(1R)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B13174938.png)
